Triptotriterpenic acid A

Übersicht

Beschreibung

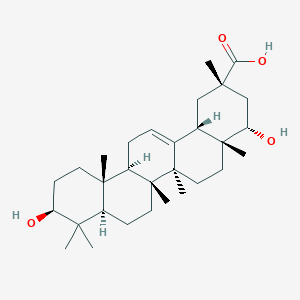

Triptotriterpenic acid A, also known as Abrusgenic acid, is a natural product from Tripterygium wilfordii . It is a pentacyclic triterpenoid with the formula C30H48O4 .

Molecular Structure Analysis

The molecular structure of Triptotriterpenic acid A is characterized by a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol .Physical And Chemical Properties Analysis

Triptotriterpenic acid A has a molecular formula of C30H48O4 and a molecular weight of 472.7 g/mol . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen

Hepatotoxicity Research

Triptotriterpenic acid A has been identified as one of the major hepatotoxic components of Tripterygium wilfordii, a traditional Chinese medicine . It has been found to significantly reduce the fluorescence area and fluorescence intensity of zebrafish livers . Moreover, it significantly inhibited the viability of L-02 or AML-12 cells, which are two hepatocyte lines . In mice, Triptotriterpenic acid A at a dose of 10 mg/kg significantly increased the levels of mouse serum alanine aminotransferase and aspartate aminotransferase and aggravated liver inflammation .

Anti-Inflammatory Properties

The compound has been associated with anti-inflammatory properties. It has been found to significantly increase TNF-α and IL-1β mRNA levels in macrophages . This suggests that Triptotriterpenic acid A might have potential applications in the treatment of inflammatory conditions.

Traditional Medicine

Maytenfolic acid, another name for Triptotriterpenic acid A, is found in Maytenus laevis, a plant known by the common name '‘chuchuhuasi’' . This plant is traditionally used for the treatment of rheumatism and cancer, and it is also used as a sexual enhancer .

Anticancer Activities

Maytenfolic acid has been identified as an antileukemic triterpene isolated from Maytenus diversifolia . This suggests potential applications in the treatment of leukemia and possibly other types of cancer.

Lipolysis Induction

Maytenfolic acid has been shown to induce lipolysis in rat epididymal fat-derived adipocytes at 100 mg/L (100 μg/mL) . This suggests potential applications in the treatment of obesity and related metabolic disorders.

Pharmacological Interest

The chemical constituents of Maytenus laevis, including Maytenfolic acid, are of great pharmacological interest . However, only anti-inflammatory, antibacterial, antiparasitic, and anticancer activities have been proven in preclinical studies . Further research could verify its correct distribution and scientific validation of its traditional uses .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Triptotriterpenic acid A is a component of Tripterygium wilfordii, which has shown significant anti-rheumatoid arthritis effects but is also associated with hepatotoxicity . Future research could focus on further elucidating the hepatotoxic mechanism of Tripterygium wilfordii and its components, including Triptotriterpenic acid A .

Eigenschaften

IUPAC Name |

(2S,4S,4aR,6aR,6aS,6bR,8aR,10S,12aR,14bS)-4,10-dihydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3,24(33)34)17-23(32)27(19,4)14-15-29(18,30)6/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19-,20-,21+,22-,23-,26-,27+,28-,29+,30+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBGJQZJEYVBJZ-YLXTXNMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@](C[C@@H]5O)(C)C(=O)O)C)C)C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316671 | |

| Record name | Maytenfolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triptotriterpenic acid A | |

CAS RN |

84108-17-8 | |

| Record name | Maytenfolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84108-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maytenfolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.